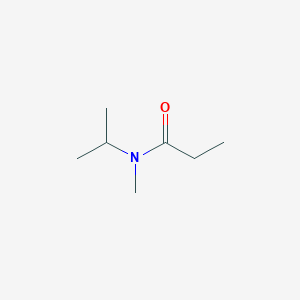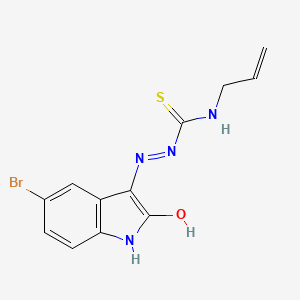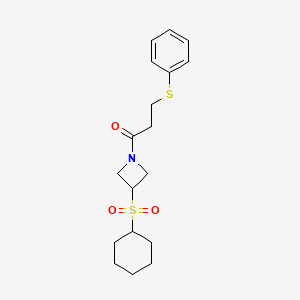
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one, also known as CAP-PTP, is a small molecule inhibitor that has shown promise in the field of drug development. This compound has been studied extensively in the laboratory and has demonstrated potential as a therapeutic agent for a variety of diseases. In
Aplicaciones Científicas De Investigación
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one has been extensively studied in the laboratory and has demonstrated potential as a therapeutic agent for a variety of diseases. One of the most promising applications of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one is in the treatment of cancer. 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cell signaling pathways. By inhibiting PTP activity, 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one can disrupt the signaling pathways that promote cancer cell growth and survival.
Mecanismo De Acción
The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one involves the inhibition of PTP activity. PTPs are enzymes that remove phosphate groups from proteins, which can either activate or deactivate signaling pathways. By inhibiting PTP activity, 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one can disrupt the signaling pathways that promote cancer cell growth and survival. In addition, 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one has been shown to induce apoptosis (cell death) in cancer cells, further inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one has been shown to have a number of biochemical and physiological effects. In addition to inhibiting PTP activity and inducing apoptosis in cancer cells, 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one has been shown to inhibit the growth of blood vessels that supply nutrients to tumors (angiogenesis). This can further inhibit the growth and spread of cancer cells. Additionally, 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one is its specificity for PTPs. This means that it can selectively target cancer cells without affecting normal cells. Additionally, 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one has been shown to have a low toxicity profile, which is important for the development of safe and effective cancer therapies. However, there are also some limitations to using 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one in lab experiments. For example, the synthesis of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one can be challenging and time-consuming, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the development and use of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one. One potential application is in combination with other cancer therapies, such as chemotherapy or radiation. By combining 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one with other therapies, it may be possible to enhance their effectiveness and reduce their side effects. Additionally, 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one may have potential applications in the treatment of other diseases, such as autoimmune disorders or neurodegenerative diseases. Further research is needed to explore these potential applications and to optimize the synthesis and formulation of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one for clinical use.
Conclusion:
In conclusion, 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one is a promising small molecule inhibitor that has demonstrated potential as a therapeutic agent for a variety of diseases, particularly cancer. Its specificity for PTPs, low toxicity profile, and anti-inflammatory effects make it an attractive candidate for further research and development. While there are some limitations to using 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one in lab experiments, its potential applications in combination with other cancer therapies or in the treatment of other diseases make it an exciting area of research.
Métodos De Síntesis
The synthesis of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one involves several steps, including the reaction of cyclohexylsulfonyl chloride with azetidine, followed by the reaction of the resulting product with phenylthioacetic acid. The final product is obtained by the reaction of the intermediate with 1,3-dibromopropane. The yield of this process is around 50%, and the purity of the final product is typically greater than 95%.
Propiedades
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S2/c20-18(11-12-23-15-7-3-1-4-8-15)19-13-17(14-19)24(21,22)16-9-5-2-6-10-16/h1,3-4,7-8,16-17H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPVYJMKAGUQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-methoxybenzoate](/img/structure/B2836394.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2836395.png)
![3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2836396.png)
![N-(4-fluorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2836397.png)
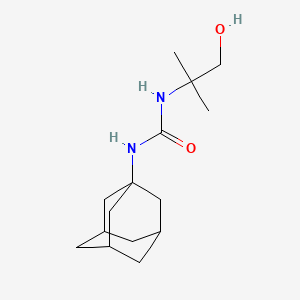
![2-chloro-6-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836399.png)
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2836401.png)

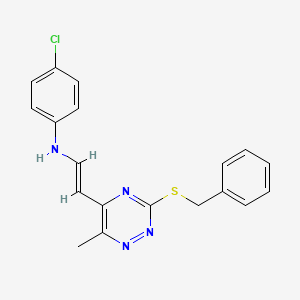
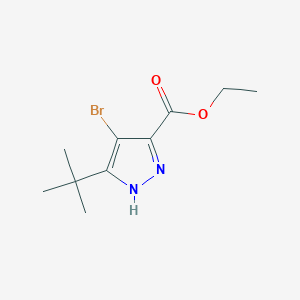
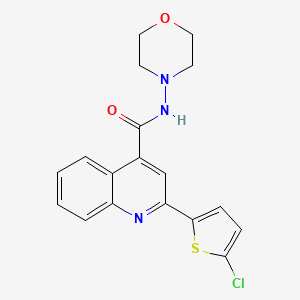
![1-Benzo[1,3]dioxol-5-ylmethyl-4-(thiophene-2-sulfonyl)-piperazine](/img/structure/B2836412.png)
